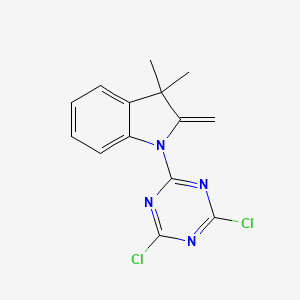
1-(4,6-Dichloro-1,3,5-triazin-2-yl)-3,3-dimethyl-2-methyleneindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,6-Dichloro-1,3,5-triazin-2-yl)-3,3-dimethyl-2-methyleneindoline is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with dichloro groups and an indoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dichloro-1,3,5-triazin-2-yl)-3,3-dimethyl-2-methyleneindoline typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with an appropriate indoline derivative. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the nucleophilic substitution of chlorine atoms on the triazine ring. The reaction conditions often include refluxing the reactants in a suitable solvent like dioxane or dichloroethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4,6-Dichloro-1,3,5-triazin-2-yl)-3,3-dimethyl-2-methyleneindoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The indoline moiety can undergo oxidation to form indole derivatives, while reduction reactions can yield dihydroindoline compounds.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary amines, thiols, and alcohols in the presence of a base (e.g., sodium carbonate) and solvents like dioxane or dichloroethane.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
- Substituted triazine derivatives
- Indole and dihydroindoline compounds
- Schiff bases and other condensation products .
Aplicaciones Científicas De Investigación
1-(4,6-Dichloro-1,3,5-triazin-2-yl)-3,3-dimethyl-2-methyleneindoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4,6-Dichloro-1,3,5-triazin-2-yl)-3,3-dimethyl-2-methyleneindoline involves its interaction with molecular targets through various pathways:
Comparación Con Compuestos Similares
- 1-(4,6-Dichloro-1,3,5-triazin-2-yl)pyrene
- 9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole .
Uniqueness: 1-(4,6-Dichloro-1,3,5-triazin-2-yl)-3,3-dimethyl-2-methyleneindoline is unique due to its combination of a triazine ring and an indoline moiety, which imparts distinct chemical and photophysical properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
58502-55-9 |
|---|---|
Fórmula molecular |
C14H12Cl2N4 |
Peso molecular |
307.2 g/mol |
Nombre IUPAC |
1-(4,6-dichloro-1,3,5-triazin-2-yl)-3,3-dimethyl-2-methylideneindole |
InChI |
InChI=1S/C14H12Cl2N4/c1-8-14(2,3)9-6-4-5-7-10(9)20(8)13-18-11(15)17-12(16)19-13/h4-7H,1H2,2-3H3 |
Clave InChI |
AVJBTJCHKGLXOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=C)N(C2=CC=CC=C21)C3=NC(=NC(=N3)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















